Ethyl 3-amino-5-bromoquinoline-2-carboxylate is a heterocyclic organic compound that belongs to the quinoline family. Its molecular formula is , and it has a molecular weight of 295.13 g/mol. The compound is characterized by the presence of an amino group and a bromine atom, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Ethyl 3-amino-5-bromoquinoline-2-carboxylate can be sourced from chemical suppliers and databases such as PubChem and BenchChem. It is classified as a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound is noted for its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of ethyl 3-amino-5-bromoquinoline-2-carboxylate typically involves several key steps:
These methods can be optimized for large-scale industrial production, ensuring high yields and purity levels .
The molecular structure of ethyl 3-amino-5-bromoquinoline-2-carboxylate can be represented using various notations:
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N
UHKVUBKBFDPSDM-UHFFFAOYSA-N
The compound features a quinoline nucleus with an amino group at position 3 and a bromine substituent at position 5, along with an ethoxycarbonyl group at position 2. This specific arrangement contributes to its chemical reactivity and biological activity .
Ethyl 3-amino-5-bromoquinoline-2-carboxylate participates in various chemical reactions:
These reactions are facilitated by common organic solvents such as dichloromethane or ethanol, often employing catalysts like palladium on carbon .
The mechanism of action for ethyl 3-amino-5-bromoquinoline-2-carboxylate primarily involves its interaction with biological targets due to its structural features:
Research indicates that derivatives of quinoline exhibit significant pharmacological properties, including antimicrobial and anticancer activities .
Ethyl 3-amino-5-bromoquinoline-2-carboxylate exhibits several notable physical and chemical properties:
These properties suggest that while the compound may have valuable applications, it requires careful handling due to its potential hazards .
Ethyl 3-amino-5-bromoquinoline-2-carboxylate has several scientific uses:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 14680-51-4